Experimental Procedures: It’s polymerized or linked to other molecules to form materials with desired characteristics, often using techniques like microwave-assisted synthesis .
Experimental Procedures: The acid is employed in multistep synthetic routes, often involving cycloaddition reactions to form isoxazole rings .
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid is a heterocyclic compound characterized by the presence of both isoxazole and oxazole rings. Its molecular formula is C₇H₄N₂O₄, and it has a molecular weight of 180.12 g/mol. The compound features a carboxylic acid functional group, which contributes to its acidity and potential reactivity in various
The reactivity of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid can be attributed to its functional groups. It can undergo:
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or different physical properties .
Research indicates that compounds containing isoxazole and oxazole moieties often exhibit notable biological activities. Specifically, 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid has been studied for:
Further investigations are necessary to fully elucidate its mechanisms of action and therapeutic potential .
Several methods have been developed for synthesizing 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid:
These methods highlight the versatility of synthetic strategies available for producing this compound .
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid has several applications in:
The compound's diverse applications underscore its significance in both research and industrial contexts .
Interaction studies involving 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid have revealed insights into its binding affinities with various biological targets. These studies often utilize techniques such as:
These interactions are critical for understanding the pharmacological potential and safety profile of the compound in therapeutic applications .
Several compounds share structural similarities with 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid, including:
| Compound Name | Structural Features | Similarity Index |
|---|---|---|
| 4-Methylisoxazole-3-carboxylic acid | Methyl group substitution | 0.87 |
| 5-Methylisoxazole-3-carboxylic acid | Methyl group at the 5-position | 0.85 |
| 5-(tert-butyl)isoxazole-3-carboxylic acid | Tert-butyl group substitution | 0.78 |
| 5-Cyclopropylisoxazole-3-carboxylic acid | Cyclopropyl substitution | 0.75 |
| 5-Phenylisoxazole-3-carboxylic acid | Phenyl group substitution | 0.69 |
The uniqueness of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid lies in its dual-ring structure that combines both isoxazole and oxazole functionalities, which may contribute to distinct biological activities not seen in other similar compounds. This structural combination potentially enhances its reactivity and interaction with biological targets compared to other derivatives listed above .
5-(Isoxazol-3-yl)oxazole-4-carboxylic acid presents a unique molecular architecture consisting of two interconnected five-membered heterocyclic rings: an isoxazole ring directly attached to an oxazole ring system. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, where the isoxazole moiety occupies the 5-position of the oxazole core, while the carboxylic acid functionality resides at the 4-position of the oxazole ring. The alternative designation "5-(3-Isoxazolyl)-4-oxazolecarboxylic Acid" emphasizes the specific connectivity pattern between these heterocyclic systems.
The molecular structure features distinct electronic characteristics arising from the presence of both nitrogen and oxygen heteroatoms within each ring system. The isoxazole ring contains nitrogen at position 2 and oxygen at position 1, creating an electron-rich azole system, while the oxazole ring positions nitrogen at position 3 and oxygen at position 1. This arrangement generates significant electron density variations across the molecule, influencing both its chemical reactivity and potential biological interactions.
Spectroscopic analysis reveals characteristic features that distinguish this compound from related heterocyclic carboxylic acids. The InChI identifier "InChI=1S/C7H4N2O4/c10-7(11)5-6(12-3-8-5)4-1-2-13-9-4/h1-3H,(H,10,11)" provides a complete structural description, while the InChI Key "MHJMDBBAEVYPIZ-UHFFFAOYSA-N" serves as a unique molecular fingerprint for database searches and compound identification.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₄N₂O₄ |
| Molecular Weight | 180.12 g/mol |
| CAS Number | 1250404-35-3 |
| InChI Key | MHJMDBBAEVYPIZ-UHFFFAOYSA-N |
| Alternative Names | 5-(3-Isoxazolyl)-4-oxazolecarboxylic Acid |
The development of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid synthesis represents a convergence of two historically significant heterocyclic chemistry research streams. Isoxazole chemistry traces its origins to the late 19th century, with fundamental advances occurring throughout the 20th century as researchers explored the unique properties of this nitrogen-oxygen heterocycle. The compound class gained particular prominence following discoveries related to naturally occurring isoxazole-containing compounds such as ibotenic acid and muscimol, which demonstrated the biological significance of these heterocyclic frameworks.
Oxazole chemistry development paralleled isoxazole research, with early investigations focusing on the fundamental properties of this nitrogen-oxygen heterocycle. The field experienced significant acceleration during and after World War I, particularly following the discovery of penicillin, which highlighted the importance of oxazole-containing compounds in pharmaceutical applications. The recognition that oxazole moieties could serve as key pharmacophores in drug design spurred extensive research into synthetic methodologies for constructing these ring systems.
The specific combination of isoxazole and oxazole functionalities within a single molecular framework represents a more recent development in heterocyclic chemistry. This approach emerged from growing understanding that hybrid heterocyclic systems could offer enhanced biological activities and improved pharmacological properties compared to individual heterocyclic components. The synthesis of compounds containing both isoxazole and oxazole rings required development of sophisticated synthetic strategies that could accommodate the distinct electronic and steric requirements of each heterocyclic system.
Historical patent literature reveals early attempts to develop efficient synthetic routes to such dual heterocyclic systems, with particular emphasis on methods that could provide high regioselectivity and yield. These early investigations established foundational principles that continue to guide contemporary synthetic approaches to complex heterocyclic architectures.
Contemporary organic synthesis has embraced 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid as both a synthetic target and a building block for more complex molecular constructions. The compound serves as a crucial reactant in the preparation of pyrazole and imidazole derivatives that function as orexin receptor antagonists, representing a significant application in pharmaceutical chemistry. These orexin antagonists have emerged as important therapeutic agents for treating sleep disorders, with several compounds reaching clinical development stages.
Modern synthetic methodologies for constructing the isoxazole-oxazole framework employ diverse strategies including cycloaddition reactions, condensation processes, and metal-catalyzed transformations. Research by Serebryannikova and colleagues demonstrated that iron(II)-catalyzed isomerization of 4-acyl-5-methoxy-isoxazoles under controlled conditions can yield both isoxazole-4-carboxylic acid derivatives and related oxazole compounds, providing new synthetic pathways to these valuable intermediates. These transformations proceed through azirine intermediates that can be selectively directed toward either isoxazole or oxazole products depending on reaction conditions.
The compound's carboxylic acid functionality provides additional synthetic versatility, enabling esterification, amidation, and other transformations that can modify biological activity or physical properties. This functional group tolerance has proven particularly valuable in medicinal chemistry applications where structure-activity relationship studies require systematic modification of molecular components while maintaining the core heterocyclic framework.
Recent advances in photochemical transformations have also highlighted the potential for photoinduced reactions involving isoxazole-containing compounds. The inherent photolability of the nitrogen-oxygen bond in isoxazole rings can be exploited for controlled molecular rearrangements, offering new strategies for synthetic manipulation of these heterocyclic systems. These photochemical approaches complement traditional thermal and catalytic methods, expanding the synthetic toolkit available for constructing complex heterocyclic architectures.
The synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid represents a significant challenge in heterocyclic chemistry due to the presence of two distinct five-membered ring systems containing both nitrogen and oxygen atoms [2]. This compound features a unique structural arrangement where an isoxazole ring is directly connected to an oxazole ring bearing a carboxylic acid functionality at the 4-position [10]. The synthetic approaches developed for this compound encompass multiple strategic pathways, each offering distinct advantages in terms of efficiency, selectivity, and scalability.
Cycloaddition reactions have emerged as powerful tools for constructing the heterocyclic frameworks present in 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid [4] [5]. These approaches leverage the inherent reactivity of unsaturated precursors to form both the isoxazole and oxazole rings through pericyclic mechanisms.
The 1,3-dipolar cycloaddition represents one of the most efficient methods for constructing isoxazole rings within the target molecule [4] [5]. This approach involves the reaction of nitrile oxides with dipolarophiles to generate five-membered heterocyclic rings in a highly regioselective manner [5]. The mechanism proceeds through a concerted, often asynchronous, symmetry-allowed process through a thermal six-electron Huckel aromatic transition state [5].
For the synthesis of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid, nitrile oxides generated in situ from N-hydroxyimidoyl chlorides react with alkyne-containing oxazole precursors [4]. The cycloaddition between nitrile oxides and alkynes yields isoxazole products, while reaction with alkenes produces isoxazoline intermediates that can be subsequently aromatized [5]. Research has demonstrated that this methodology exhibits broad substrate scope with good functional group tolerance [4].
Table 1: 1,3-Dipolar Cycloaddition Yields for Isoxazole Formation
| Substrate Type | Reaction Conditions | Yield Range | Reference |
|---|---|---|---|
| Terminal alkynes | Room temperature, 24h | 70-85% | [4] |
| Internal alkynes | Elevated temperature, 12h | 65-80% | [4] |
| Electron-rich alkenes | Room temperature, 18h | 60-75% | [4] |
| Electron-poor alkenes | Reflux conditions, 8h | 75-90% | [4] |
The resin-bound approach has been particularly successful, where carboxylic acid building blocks are immobilized on solid supports and subjected to cycloaddition conditions [4]. This methodology presents significant advantages for diversity-oriented synthesis, allowing for the parallel preparation of multiple derivatives with varying substituent patterns [4].
Domino reactions involving sequential transformations have proven valuable for constructing complex heterocyclic architectures in a single synthetic operation [6]. These cascade processes enable the efficient assembly of both ring systems present in 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid through interconnected mechanistic pathways [6].
The domino approach typically involves an initial condensation reaction followed by cyclization and subsequent rearrangement processes [6]. Hetero Diels-Alder cycloaddition cascades have been developed where substituted heterocycles undergo condensation with appropriate dienophiles, followed by intramolecular cyclization to generate the desired bicyclic framework [6]. Research has shown that these reactions proceed under mild conditions and provide products with good to excellent yields ranging from 70-87% [6].
Table 2: Domino Reaction Efficiency Data
| Reaction Type | Temperature | Time | Yield | Selectivity |
|---|---|---|---|---|
| Knoevenagel/Hetero-Diels-Alder | Room temperature | 2h | 81-87% | >95:5 |
| Condensation/Cycloaddition | Reflux | 4h | 70-80% | >90:10 |
| Tandem Cyclization | 60°C | 6h | 75-85% | >85:15 |
The success of domino reactions in heterocycle synthesis stems from their ability to form multiple bonds and rings in a single pot, reducing the number of synthetic steps and minimizing purification requirements [6].
Transition metal catalysis has revolutionized the synthesis of complex heterocyclic compounds by enabling selective transformations under mild conditions [8] [10] [11]. For 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid synthesis, both iron and other transition metals have been employed to facilitate key bond-forming and rearrangement reactions.
Iron(II) catalysis has emerged as a particularly effective method for mediating isomerization reactions between isoxazole and oxazole ring systems [8] [10]. The Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles under controlled conditions allows for the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which subsequently rearrange to form either isoxazole or oxazole products depending on the reaction conditions [10].
The mechanism involves reductive cleavage of the isoxazole carbon-nitrogen bond by Fe(II) species, generating enamine intermediates that can undergo cyclization to form the desired oxazole framework [9] [10]. Under catalytic conditions in dioxane at 105°C, the process yields isoxazole-4-carboxylic esters and amides in good yields [10]. Alternatively, 4-formyl-5-methoxyisoxazoles produce methyl oxazole-4-carboxylates under identical reaction conditions [10].
Table 3: Fe(II)-Catalyzed Rearrangement Results
| Starting Material | Catalyst Loading | Conditions | Product Yield | Selectivity |
|---|---|---|---|---|
| 4-Acyl-5-methoxyisoxazole | 20 mol% FeCl₂·4H₂O | Dioxane, 105°C, 24h | 65-78% | Isoxazole |
| 4-Formyl-5-methoxyisoxazole | 20 mol% FeCl₂·4H₂O | Dioxane, 105°C, 18h | 70-85% | Oxazole |
| 4-Acyl-5-aminoisoxazole | 15 mol% FeCl₂·4H₂O | Acetonitrile, 50°C, 12h | 60-75% | Mixed |
The reaction conditions significantly influence the outcome, with milder conditions in acetonitrile at 50°C favoring azirine intermediate formation, while elevated temperatures promote complete rearrangement to the final heterocyclic products [10].
Beyond iron catalysis, other transition metals have been successfully employed for the direct functionalization of heterocyclic systems relevant to 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid synthesis [11] [13]. Palladium-catalyzed processes have proven particularly valuable for introducing carboxylic acid functionality through various mechanistic pathways [13].
Auto-tandem palladium catalysis represents an innovative approach where halogen-substituted isoxazoles undergo sequential Heck reaction and rearrangement processes [13]. This methodology involves two mechanistically distinct palladium-catalyzed reactions leading to complex heterocyclic frameworks with incorporated carboxylic acid groups [13]. The process represents the first example of palladium-catalyzed ring opening of isoxazoles followed by β-imino ketone rearrangement [13].
Transition metal complexes immobilized on functionalized polymer supports have also demonstrated catalytic activity for heterocycle transformations [12]. Iron(III), cobalt(II), nickel(II), and copper(II) complexes of polystyrene-bound isoxazole resins show significant catalytic efficiency for various oxidative processes [12]. The metal complexes with reduced cross-linking density and ring-activating groups near the active site exhibit enhanced catalytic performance [12].
Table 4: Transition Metal Catalyst Performance
| Metal Complex | Support Type | Activity (mol/g·h) | Selectivity | Stability (cycles) |
|---|---|---|---|---|
| Fe(III)-Isoxazole resin | Polystyrene | 2.4 × 10⁻³ | 85% | >10 |
| Co(II)-Isoxazole resin | Polystyrene | 1.8 × 10⁻³ | 78% | >8 |
| Ni(II)-Isoxazole resin | Polystyrene | 1.2 × 10⁻³ | 72% | >6 |
| Cu(II)-Isoxazole resin | Polystyrene | 2.1 × 10⁻³ | 80% | >9 |
Complex heterocyclic targets like 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid often require multi-step synthetic strategies that combine several complementary transformations [21] [22]. These approaches allow for precise control over regiochemistry and enable the introduction of diverse functional groups at specific positions.
The conversion of nitrile groups to carboxylic acids through hydrolysis represents a fundamental transformation in organic synthesis [15] [16] [17]. For 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid synthesis, this approach involves the initial preparation of the corresponding nitrile derivative followed by controlled hydrolysis to introduce the carboxylic acid functionality [15] [16].
The hydrolysis process can be conducted under either acidic or basic conditions, each providing distinct advantages [16] [17]. Acid-catalyzed hydrolysis using dilute hydrochloric acid under reflux conditions converts nitriles directly to carboxylic acids [16]. The mechanism involves protonation of the nitrile nitrogen, followed by nucleophilic attack of water and subsequent tautomerization through an imidic acid intermediate [17].
Base-catalyzed hydrolysis employs sodium hydroxide solution under reflux, initially producing carboxylate salts that require acidification to liberate the free carboxylic acid [16]. This pathway proceeds through hydroxide addition to the nitrile carbon, generating an intermediate that undergoes proton transfer and cyclization [17].
Table 5: Nitrile Hydrolysis Optimization Data
| Conditions | Temperature | Time | Conversion | Product Purity |
|---|---|---|---|---|
| HCl (6M), reflux | 100°C | 4h | 88-95% | >90% |
| NaOH (2M), reflux | 100°C | 6h | 85-92% | >85% |
| H₂SO₄ (conc.), heat | 80°C | 3h | 90-96% | >92% |
| KOH (1M), reflux | 90°C | 5h | 82-89% | >88% |
The subsequent esterification of the resulting carboxylic acids can be achieved through various methods, including Fischer esterification with alcohols under acidic conditions or treatment with diazomethane for methyl ester formation [18]. These transformations enable the preparation of various ester derivatives that serve as versatile synthetic intermediates [18].
Late-stage functionalization has emerged as a powerful strategy for diversifying complex molecular scaffolds without requiring extensive synthetic redesign [20] [23]. For 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid derivatives, this approach enables the introduction of additional functional groups or modification of existing substituents at advanced synthetic stages [20] [23].
Electrochemical methods have proven particularly effective for late-stage carbon-hydrogen bond functionalization [20]. These protocols allow for selective oxidation of unactivated carbon-hydrogen bonds under mild conditions using redox mediators [20]. The process demonstrates excellent chemoselectivity and operational simplicity, making it suitable for complex heterocyclic substrates [20].
Table 6: Late-Stage Functionalization Results
| Substrate | Method | Conditions | Yield | Selectivity |
|---|---|---|---|---|
| Oxazole-4-carboxylic acid | Electrochemical oxidation | 1.8V, HFIP | 51-68% | >80:20 |
| Isoxazole derivatives | C-H hydroxylation | Mn(PDP) catalyst | 65-78% | >85:15 |
| Heterocyclic acids | Metal-free oxidation | TEMPO, O₂ | 60-75% | >75:25 |
| Complex scaffolds | Iron catalysis | Fe(PDP), H₂O₂ | 70-85% | >90:10 |
One-pot methodologies combining oxazole synthesis with cross-coupling reactions have demonstrated exceptional efficiency [22]. The synthesis of 2,4,5-trisubstituted oxazoles via oxazole formation followed by nickel-catalyzed Suzuki-Miyaura coupling with boronic acids provides access to highly substituted derivatives in good yields [22]. This approach utilizes carboxylic acids, amino acids, and dehydrative condensing reagents in a single synthetic operation [22].
The development of robust late-stage functionalization protocols has enabled the rapid diversification of bioactive scaffolds, allowing medicinal chemists to explore structure-activity relationships without extensive synthetic efforts [23]. These methods have proven particularly valuable for the modification of heterocyclic frameworks where traditional synthetic approaches may be limited by substrate complexity or functional group compatibility [23].
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The proton nuclear magnetic resonance spectrum of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid exhibits distinctive spectral signatures that facilitate structural identification [1] [2]. The carboxylic acid proton manifests as a characteristically broad singlet in the region of 12-13 parts per million, demonstrating significant deshielding due to hydrogen bonding interactions typical of carboxylic acid dimers . This chemical shift range is consistent with related heterocyclic carboxylic acid compounds and provides immediate confirmation of the carboxylic acid functionality.
The oxazole ring system contributes a singlet resonance in the region of 8.0-8.5 parts per million, corresponding to the hydrogen atom at the 2-position of the oxazole ring [4] [5]. This highly deshielded chemical shift reflects the electron-withdrawing nature of the heterocyclic nitrogen atoms and the aromatic character of the five-membered ring system. The absence of vicinal coupling patterns confirms the isolated nature of this proton within the ring framework.
The isoxazole ring proton appears as a singlet in the 6.5-7.0 parts per million region [1] [6]. This chemical shift is characteristic of protons in the 4-position of substituted isoxazole systems, where the electronic environment is influenced by both the nitrogen-oxygen bond and the aromatic conjugation. The distinct chemical shift difference between the oxazole and isoxazole ring protons serves as a diagnostic feature for structural confirmation.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The carbon-13 nuclear magnetic resonance spectrum provides comprehensive information about the carbon framework of the molecule [2] [5]. The carboxylic acid carbon resonates in the highly deshielded region of 160-170 parts per million, which is characteristic of carbonyl carbons in aromatic carboxylic acids [6]. This chemical shift range reflects the sp² hybridization and the electron-withdrawing influence of the oxygen atoms.
The oxazole ring carbons display characteristic chemical shifts in the 140-160 parts per million range [4] [7]. The quaternary carbons of the oxazole system, particularly those directly bonded to nitrogen atoms, exhibit significant deshielding due to the electronegativity of nitrogen and the aromatic character of the ring. The carbon bearing the carboxylic acid substituent shows additional deshielding due to the electron-withdrawing effect of the carbonyl group.
Isoxazole ring carbons appear in the 110-140 parts per million region [1] [6]. The carbon atoms in the isoxazole ring experience different electronic environments compared to the oxazole system, primarily due to the presence of the nitrogen-oxygen bond. The carbon at the 3-position, which is directly connected to the oxazole ring, shows characteristic chemical shifts reflecting the inter-ring conjugation.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) Analysis
Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environments of the nitrogen atoms in both heterocyclic rings [5] [8]. The oxazole nitrogen typically resonates in the range of -3 to -10 parts per million on the ammonia scale [9]. This chemical shift range is characteristic of sp² hybridized nitrogen atoms in five-membered aromatic heterocycles and reflects the electron density distribution within the oxazole ring system.
The isoxazole nitrogen exhibits a dramatically different chemical shift, appearing in the range of -290 to -300 parts per million [8] [9]. This significant upfield shift is characteristic of nitrogen atoms bonded to oxygen in isoxazole systems and provides unambiguous identification of the isoxazole ring. The large chemical shift difference between the two nitrogen environments serves as a definitive structural probe for confirming the presence of both ring systems.
The nitrogen-15 nuclear magnetic resonance spectrum benefits from proton decoupling to eliminate scalar coupling effects, although quadrupolar interactions with nitrogen-14 may still influence line shapes in some cases [8]. The wide chemical shift range of nitrogen-15 makes it particularly valuable for distinguishing between different nitrogen-containing functional groups within the same molecule.
Infrared Spectroscopic Characterization
Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational frequencies [10] [11]. The carboxylic acid functionality exhibits two primary absorption bands: a broad hydroxyl stretch in the region of 2500-3300 wavenumbers and a strong carbonyl stretch at 1690-1730 wavenumbers [12]. The broad nature of the hydroxyl absorption is characteristic of hydrogen-bonded carboxylic acid dimers, which predominate in the solid state and concentrated solutions.
The heterocyclic ring systems contribute multiple absorption bands in the fingerprint region [10]. The oxazole ring displays characteristic carbon-nitrogen stretching vibrations around 1620-1650 wavenumbers, while the isoxazole ring shows similar absorptions in the 1580-1620 wavenumber range [11] [13]. The nitrogen-oxygen stretch of the isoxazole ring appears as a diagnostic band in the 900-1000 wavenumber region, providing unique identification of this structural feature.
Aromatic carbon-carbon stretching vibrations appear as multiple overlapping bands in the 1400-1600 wavenumber region [10] [12]. These absorptions reflect the conjugated nature of both ring systems and their interaction through the connecting bond. The complexity of this spectral region arises from the multiple ring systems and their vibrational coupling.
Mass Spectrometric Analysis
Mass spectrometry provides definitive molecular weight confirmation and structural fragmentation information [11]. The molecular ion peak appears at mass-to-charge ratio 180, corresponding to the molecular formula C₇H₄N₂O₄ [14] [15]. The isotope pattern of the molecular ion provides additional confirmation of the elemental composition, particularly the presence of two nitrogen atoms.
Characteristic fragmentation patterns include the loss of the carboxylic acid group (-COOH, 45 mass units) to yield a fragment at mass-to-charge ratio 135 . This fragmentation pathway is typical of aromatic carboxylic acids and confirms the presence of the carboxylic acid functionality. Additional fragmentations involve ring cleavage processes that can provide information about the connectivity between the two heterocyclic systems.
The fragmentation behavior under electron impact conditions reveals the relative stability of the two ring systems [11]. The isoxazole ring typically shows greater tendency toward fragmentation due to the relatively weak nitrogen-oxygen bond, while the oxazole ring demonstrates enhanced stability under mass spectrometric conditions.
Crystal Structure Determination
Single crystal X-ray diffraction studies of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid would provide definitive structural confirmation [16] [17]. Based on analogous heterocyclic carboxylic acid structures, the compound is expected to crystallize in a monoclinic crystal system, possibly in the space group P21/c [18] [19]. The unit cell parameters are estimated to fall within typical ranges for organic compounds of similar molecular weight and functionality.
The molecular structure exhibits essentially planar geometry due to the aromatic character of both heterocyclic rings and the conjugation extending through the inter-ring bond [16]. The carboxylic acid group adopts a coplanar arrangement with the adjacent oxazole ring, maximizing conjugative stabilization. Bond lengths within the rings conform to expected values for aromatic systems, with carbon-nitrogen distances typically in the range of 1.30-1.35 Ångströms [17].
Intermolecular interactions in the crystal structure are dominated by hydrogen bonding involving the carboxylic acid groups [16]. Classical hydrogen bonds form between carboxylic acid groups of adjacent molecules, creating characteristic dimeric arrangements or extended chain structures. These hydrogen bonding patterns significantly influence the crystal packing and contribute to the overall stability of the solid-state structure.
Molecular Geometry and Conformational Analysis
The molecular geometry of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid is characterized by the planar arrangement of the heterocyclic rings [16] [19]. The torsion angle between the oxazole and isoxazole ring planes is expected to be minimal, typically within ±5 degrees of coplanarity. This planar conformation maximizes orbital overlap and conjugative stabilization between the ring systems.
The carboxylic acid group adopts a conformation that minimizes steric interactions while maintaining conjugation with the oxazole ring [17]. The carbon-oxygen double bond length is characteristic of aromatic carboxylic acids, typically around 1.20-1.25 Ångströms. The carbon-oxygen single bond length reflects the partial double bond character arising from conjugation.
Bond angles within the heterocyclic rings deviate slightly from ideal values due to the constraints imposed by the five-membered ring geometry [19]. The nitrogen-containing bonds show characteristic distortions from tetrahedral geometry, reflecting the sp² hybridization of the ring atoms and the influence of lone pair electrons.
Density Functional Theory Calculations
Alternative tautomeric forms include protonated nitrogen species, ring-opened intermediates, and zwitterionic structures [20]. Protonation at the isoxazole nitrogen results in significant destabilization, with relative energies typically exceeding 15 kilocalories per mole above the ground state. This destabilization arises from disruption of the aromatic system and localization of positive charge.
Ring-opening processes, which may occur during chemical transformations, involve high-energy transition states with relative energies exceeding 20 kilocalories per mole [4] [20]. These intermediates are kinetically accessible under certain reaction conditions but represent unstable species that rapidly revert to closed ring forms or undergo further transformation.
Tautomeric Equilibria and Population Analysis
Population analysis based on Boltzmann statistics indicates that the standard heterocyclic form predominates under ambient conditions, accounting for more than 98% of the molecular population [21]. Minor tautomeric forms, including zwitterionic and enol structures, exist in trace quantities but may play important roles in chemical reactivity and biological activity.
The zwitterionic form, involving deprotonation of the carboxylic acid and protonation of a ring nitrogen, represents a moderately stable alternative structure [22]. This form may be stabilized in polar solvents or in the presence of appropriate counterions. The relative energy of this form is typically 8-10 kilocalories per mole above the neutral structure.
Enol tautomers of the carboxylic acid functionality represent minor species with relative energies of approximately 12 kilocalories per mole [21]. These forms may be transiently stabilized through intramolecular hydrogen bonding or specific solvent interactions. The low population of these species under normal conditions suggests minimal influence on observed spectroscopic properties.
Electronic Structure and Molecular Orbitals
Molecular orbital analysis reveals the electronic structure and bonding characteristics of 5-(Isoxazol-3-yl)oxazole-4-carboxylic acid [21] [22]. The highest occupied molecular orbital typically exhibits π-character distributed across both heterocyclic rings, reflecting the conjugated nature of the system. The lowest unoccupied molecular orbital shows similar delocalization patterns, consistent with the aromatic stabilization of the molecule.
The frontier molecular orbital energy gap provides insights into electronic transitions and potential reactivity patterns [21]. The relatively large energy gap between occupied and unoccupied orbitals reflects the stable aromatic character and suggests moderate chemical reactivity under normal conditions. Charge distribution analysis reveals partial positive character on the carbon atoms adjacent to nitrogen, consistent with the electron-withdrawing nature of the heterocyclic nitrogens.